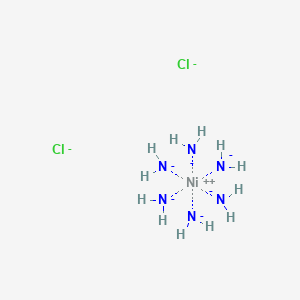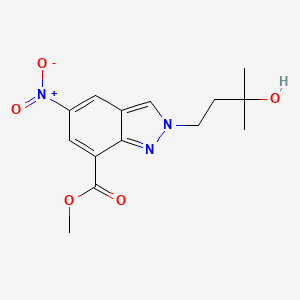
(S)-(1-Phenylpiperidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(1-Phenylpiperidin-2-yl)methanol is a chiral compound belonging to the class of piperidines It features a phenyl group attached to the piperidine ring, with a hydroxymethyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with (S)-phenylalanine, which is converted into the corresponding piperidine derivative.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring.
Reduction: The ketone or aldehyde intermediate is reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to achieve high yields and enantioselectivity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be further reduced to the corresponding amine using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, or Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, tosyl chloride.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(S)-(1-Phenylpiperidin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-(1-Phenylpiperidin-2-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors in the central nervous system, such as opioid receptors or dopamine receptors.
Pathways Involved: The compound can modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Other Similar Compounds:
®-(1-Phenylpiperidin-2-yl)methanol: The enantiomer of the compound, which may have different pharmacological properties.
1-Phenylpiperidine: Lacks the hydroxymethyl group, leading to different reactivity and biological activity.
2-Phenylpiperidine: The phenyl group is attached at a different position, altering its chemical and biological properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its interaction with biological targets and its overall pharmacological profile.
Conclusion
This compound is a compound of considerable interest in various fields of research and industry Its unique structure and stereochemistry make it a valuable tool in the synthesis of complex molecules and the study of biological systems
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
[(2S)-1-phenylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1 |
Clé InChI |
BNDNPZOALFZNEP-LBPRGKRZSA-N |
SMILES isomérique |
C1CCN([C@@H](C1)CO)C2=CC=CC=C2 |
SMILES canonique |
C1CCN(C(C1)CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12860276.png)


![2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12860317.png)
![3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B12860320.png)


![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
